Ecenofloxacin - 186827-03-2

Ecenofloxacin

Catalog Number: EVT-1180688
CAS Number: 186827-03-2
Molecular Formula: C19H21FN4O3
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Ecenofloxacin can be synthesized through several methods, with the most notable being the modification of existing fluoroquinolone structures. One effective method involves the formation of enrofloxacin mesylate (EM), which significantly enhances solubility. The synthesis process typically includes:

  1. Preparation of Enrofloxacin Mesylate: Enrofloxacin is dispersed in water, followed by the addition of mesylate in a specific molar ratio (1:1). The mixture is stirred until clarified, filtered, and then evaporated to yield a solid form of EM .
  2. Characterization Techniques: Various analytical techniques are employed to characterize the synthesized compound:
    • Mass Spectrometry: Used to determine molecular weight and structure.
    • Nuclear Magnetic Resonance: Provides insights into the molecular environment and confirms structural integrity.
    • Synchronous Thermal Analysis: Assesses thermal stability and melting points .

These methods ensure that the synthesized Ecenofloxacin meets the required pharmacological standards.

Molecular Structure Analysis

Ecenofloxacin's molecular structure is characterized by a core fluoroquinolone framework, which includes:

  • A bicyclic structure composed of a quinolone ring fused with a piperazine ring.
  • Fluorine atoms at specific positions that enhance antibacterial activity.

Molecular Data

  • Molecular Formula: C17H19F2N3O3
  • Molecular Weight: 363.35 g/mol

The structural configuration allows for effective binding to bacterial DNA gyrase and topoisomerase IV, crucial for its mechanism of action .

Chemical Reactions Analysis

Ecenofloxacin undergoes various chemical reactions during its synthesis and application:

  • Acid-Base Reactions: The formation of mesylate involves acid-base interactions that facilitate the attachment of functional groups.
  • Hydrolysis: In biological systems, Ecenofloxacin may undergo hydrolysis, impacting its activity and stability.
  • Reactions with Bacterial Targets: The primary interactions occur with bacterial enzymes (DNA gyrase and topoisomerase IV), leading to the inhibition of DNA replication and bacterial cell division .
Mechanism of Action

Ecenofloxacin exerts its antibacterial effects through:

  1. Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication; by binding to them, Ecenofloxacin prevents the unwinding and separation of DNA strands.
  2. Bactericidal Activity: This inhibition leads to bacterial cell death as they cannot replicate or repair their DNA effectively.

Data from pharmacokinetic studies indicate that Ecenofloxacin has improved oral bioavailability compared to enrofloxacin, enhancing its therapeutic potential in treating infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Significantly higher than enrofloxacin; reported solubility is approximately 483.01 mg/mL in aqueous solutions .

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels.
  • Thermal Stability: Analyzed through synchronous thermal analysis, indicating appropriate thermal behavior for pharmaceutical applications.

These properties are crucial for ensuring effective delivery and performance in clinical settings.

Applications

Ecenofloxacin is primarily utilized in veterinary medicine for:

  • Treating bacterial infections in livestock and companion animals.
  • Potential applications in human medicine are being explored due to its enhanced solubility and efficacy compared to traditional fluoroquinolones.

Research continues into optimizing its formulation for better pharmacological outcomes and exploring broader applications within both human and veterinary medicine .

Introduction to Fluoroquinolones in Veterinary Medicine

Historical Development of Veterinary Fluoroquinolones

The evolution of veterinary fluoroquinolones began with the isolation of nalidixic acid (a quinolone precursor) during chloroquine synthesis in the 1960s. While early quinolones demonstrated limited Gram-negative activity, the introduction of a fluorine atom at position C6 in the 1980s created the fluoroquinolone subclass with enhanced potency. Enrofloxacin emerged from this innovation when Bayer Corporation synthesized it in 1983 through strategic molecular modifications of quinolone scaffolds. Marketed as Baytril® in 1991, enrofloxacin became the first fluoroquinolone approved specifically for veterinary applications, initially as an oral formulation for poultry. This represented a paradigm shift from previous off-label use of human fluoroquinolones in animals. A significant regulatory milestone occurred in September 2005, when the U.S. Food and Drug Administration withdrew approval for enrofloxacin in poultry water treatment due to concerns about fluoroquinolone-resistant Campylobacter emergence in human pathogens, highlighting the compound's role in antimicrobial resistance discussions [1] [6] [9].

Classification and Structural Differentiation of Enrofloxacin

Enrofloxacin (C₁₉H₂₂FN₃O₃; molecular weight 359.4 g/mol) belongs to the second-generation fluoroquinolones but features veterinary-specific structural attributes. Its core consists of a bicyclic quinoline system with three critical modifications:

  • A fluorine atom at position C6 enhancing DNA gyrase affinity
  • A piperazinyl group at C7 broadening Gram-positive coverage
  • A cyclopropyl ring at N1 increasing cellular penetration and antibacterial potency [1] [5]

Table 1: Structural Differentiation from Human Fluoroquinolones

Structural FeatureEnrofloxacinCiprofloxacinLevofloxacin
N1 substituentCyclopropylCyclopropylOxazine ring
C7 substituent4-ethylpiperazinePiperazineMethylated piperazine
C8 positionCarbonCarbonFluorine
Chiral centerAbsentAbsentPresent (S-isomer)

A key differentiator is enrofloxacin's metabolism to ciprofloxacin (a human fluoroquinolone) in most species, creating a dual-active therapeutic entity. This biotransformation occurs via hepatic deethylation mediated by cytochrome P450 enzymes, resulting in approximately 30-40% of administered enrofloxacin converting to ciprofloxacin in dogs and cats. The compound's amphoteric nature (pKa values: carboxylic acid group ≈6.0, piperazinyl group ≈8.5) facilitates tissue penetration, while its lipophilicity (logP ≈0.7) enables broad distribution, including privileged sites like the prostate and central nervous system [1] [8] [9].

Global Regulatory Frameworks for Veterinary Antibiotic Use

Regulatory approaches to enrofloxacin reflect significant international divergence in managing veterinary antimicrobial use:

  • European Union: Classified enrofloxacin under Category B ("Restrict") in Regulation 2019/6 as a critically important human antimicrobial. Usage is prohibited for mass treatment and limited to individual animals under strict veterinary oversight. The European Medicines Agency's first European Sales and Use of Antimicrobials for Veterinary Medicine (ESUAvet) 2025 report implements enhanced surveillance of such agents [4] [10].
  • United States: Permits extra-label enrofloxacin use in companion animals under the Animal Medicinal Drug Use Clarification Act (1994) but bans application in food animals. The Food and Drug Administration's 2005 withdrawal of poultry approvals significantly reduced agricultural usage [1] [4].
  • Global South: Countries including China, India, and Argentina maintain registered veterinary enrofloxacin products. Projected 41.1% antibiotic use growth in Asia-Pacific by 2040 under business-as-usual scenarios reflects expanding livestock production in these regions [2] [7].

Table 2: Regulatory Status Comparison

RegionFood AnimalsCompanion AnimalsSurveillance Requirements
European UnionProhibitedRestricted individual treatmentMandatory ESUAvet reporting
United StatesProhibitedPermitted extra-labelFDA ADUFA reporting
China/IndiaRegistered productsRegistered productsLimited national monitoring
Global initiativesWOAH standards recommend reducing Critically Important Antimicrobials

This regulatory fragmentation occurs against a backdrop of declining but persistent global veterinary antibiotic use. While European nations achieved 65% reductions in antimicrobial sales through strict regulation, projections indicate global livestock antibiotic use may reach 143,481 tons by 2040 – a 29.5% increase from 2019 – driven largely by expanding livestock biomass in Asia and South America [4] [7].

Properties

CAS Number

186827-03-2

Product Name

Ecenofloxacin

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C19H21FN4O3

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1

InChI Key

WNVIWAUAXKEKKF-PJFSTRORSA-N

SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N

Synonyms

Ecenofloxacin

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.